2-Benzenesulfonylmethyl-1H-benzoimidazole
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Overview
Description
2-Benzenesulfonylmethyl-1H-benzoimidazole is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : Several studies have synthesized derivatives of benzoimidazole, demonstrating significant antimicrobial properties. For example, Yadav et al. (2010) synthesized a series of benzenesulfonic acids with benzoimidazole moiety, showing notable antimicrobial activity. This was attributed to the topological and electronic parameters of the compounds (Yadav et al., 2010). Similarly, Desai et al. (2014) constructed new compounds containing benzoimidazole, which were effective against various bacteria and fungi (Desai et al., 2014).
Catalysis and Synthesis Applications : The ligand properties of benzoimidazole derivatives have been explored in catalysis. Kabir et al. (2010) presented 2-Pyridin-2-yl-1H-benzoimidazole as an effective ligand for copper-catalyzed cross-coupling reactions, highlighting its versatility and efficiency in facilitating such reactions (Kabir et al., 2010).
Materials Science : In the field of materials science, Huang et al. (2004) synthesized new benzoimidazoles that were used in phosphorescent iridium complexes. These complexes exhibited high phosphorescence and were used in light-emitting devices, indicating their potential in electronic applications (Huang et al., 2004).
Anticancer Research : The anticancer potential of benzoimidazole-based compounds has also been studied. Zhao et al. (2015) reported on Zn(II) complexes with benzimidazole-based derivatives, which showed significant cytotoxic properties against carcinoma cells (Zhao et al., 2015).
Neurological Research : A study by Zhao et al. (2020) utilized a benzoimidazole-type ligand in coordination polymers for potential applications in Alzheimer's disease treatment. This research highlights the broad applicability of benzoimidazole derivatives in various medical fields (Zhao et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-Benzenesulfonylmethyl-1H-benzoimidazole are currently unknown . This compound is a unique chemical provided for early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are yet to be determined . Once the targets and mode of action are known, it will be possible to describe these effects in detail.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on this compound’s targets and mode of action, it’s difficult to discuss how environmental factors might influence its activity .
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-19(18,11-6-2-1-3-7-11)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPWJMSALRLRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368364 |
Source
|
Record name | 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21094-70-2 |
Source
|
Record name | 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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